8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester
CAS No.: 885272-52-6
Cat. No.: VC3018984
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885272-52-6 |
|---|---|
| Molecular Formula | C16H21ClN2O2 |
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate |
| Standard InChI | InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3 |
| Standard InChI Key | NUSSODRBWFEQDM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl |
Introduction
Chemical Identity and Nomenclature
8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester is a complex heterocyclic compound characterized by its unique molecular structure. The compound possesses a Chemical Abstracts Service (CAS) registry number of 885272-52-6, which serves as its unique identifier in chemical databases worldwide .
The compound is recognized by several synonyms in scientific literature:
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tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
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2H-Pyrido[4,3-b]indole-2-carboxylic acid, 8-chloro-1,3,4,4a,5,9b-hexahydro-, 1,1-diMethylethyl ester
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1,1-Dimethylethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Molecular Identifiers and Structural Representation
The compound is characterized by the following molecular identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁ClN₂O₂ |
| Molecular Weight | 308.80 g/mol |
| MDL Number | MFCD08059286 |
| PubChem Compound ID | 74788436 |
Its chemical structure is represented by specific identifiers that enable computational recognition:
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IUPAC Name: tert-butyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
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InChI: InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3
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InChIKey: NUSSODRBWFEQDM-UHFFFAOYSA-N
Structural Characteristics and Physicochemical Properties
The compound features a heterocyclic structure with a fused ring system comprising a pyridine ring and an indole moiety. The chloro substituent at position 8 provides distinctive electronic and steric properties that influence its chemical reactivity and potential biological interactions. The tert-butyl ester functional group serves as a protecting group for the carboxylic acid functionality, which is commonly employed in organic synthesis to prevent undesired reactions at this position.
Chemical Structure Components
The compound contains the following key structural elements:
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A tricyclic core structure (pyrido[4,3-b]indole)
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A chlorine atom at the 8-position
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A tert-butyloxycarbonyl (Boc) protecting group at the 2-position
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A partially saturated ring system with specific stereochemistry at positions 4a and 9b
| Supplier | Product Number | Purity | Packaging | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| American Custom Chemicals Corporation | HCH0354527 | 95.00% | 5 mg | $498.04 | 2021-12-16 |
| Alichem | 885272526 | Not specified | 1 g | $516.66 | 2021-12-16 |
| Crysdot | CD11033372 | 95+% | 1 g | $581 | 2021-12-16 |
| J&W Pharmlab | 48R0251 | 97% | 1 g | $998 | 2021-12-16 |
| Sigma-Aldrich | JWPH3249D326-50MG | Not specified | 50 mg | €267.68 | Not specified |
| Cymitquimica | IN-DA00GTTY | Min. 95% | Undefined size | To inquire | Not specified |
The price variation reflects differences in purity, quantity, and supplier policies .
Comparison with Structurally Related Compounds
Several structurally related compounds appear in the search results, allowing for structural comparison:
Positional Isomer: 8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester
This positional isomer (CAS: 885272-54-8) differs in the position of the tert-butyloxycarbonyl group (at position 5 instead of position 2). The structural difference likely confers different reactivity patterns and potentially different biological activities .
Ester Variant: 8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride
This related compound features a benzyl ester in place of the tert-butyl ester, and exists as a hydrochloride salt. The molecular formula is C₁₉H₂₀Cl₂N₂O₂ with a molecular weight of 379.3 g/mol. The different ester group and salt form would confer different physicochemical properties, including solubility and hydrolytic stability.
Di-Boc Protected Derivative: Di-tert-butyl 8-chloro-3,4,9,9a-tetrahydro-1H-pyrido[4,3-b]indole-2,5-dicarboxylate
This derivative features protection at both nitrogen atoms with tert-butyloxycarbonyl groups. The presence of two Boc groups would significantly alter the compound's polarity, solubility, and reactivity profile .
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